molecular formula C12H21Cl2N3 B1435529 N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride CAS No. 2108705-63-9

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride

Cat. No.: B1435529
CAS No.: 2108705-63-9
M. Wt: 278.22 g/mol
InChI Key: BRBIAHSOXFCMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride: is a synthetic compound with the molecular formula C12H21Cl2N3 and a molecular weight of 278.22 g/mol .

Preparation Methods

The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves several steps. One common method includes the reaction of 6-chloropyridin-3-amine with piperidine in the presence of a base, followed by N,N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride . The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide , leading to the formation of corresponding N-oxides .

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride , resulting in the formation of secondary amines .

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides , forming various substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular mechanisms are still under investigation, but it is believed to involve binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl-6-piperidin-4-ylpyridin-3-amine: This compound lacks one methyl group compared to this compound, which may result in different biological activities and chemical properties.

    6-Piperidin-4-ylpyridin-3-amine:

This compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBIAHSOXFCMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Reactant of Route 4
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Reactant of Route 5
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.